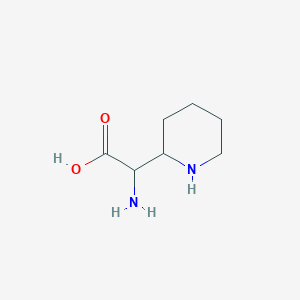
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (3BIPDTC) is a heterocyclic organic compound with a unique structure and properties. It has a wide range of applications in scientific research, and is used in many different laboratory experiments. 3BIPDTC is a useful compound for studying the structure and function of proteins, as well as for investigating the mechanism of action of drugs. The compound has also been studied for its biochemical and physiological effects, as well as for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of tetrahydropyrimidine derivatives, including compounds similar to "3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile," have been a subject of research due to their wide range of biological activities. For instance, Gondkar, Deshmukh, and Chaudhari (2013) reported the synthesis of substituted 1,2,3,4 tetrahydropyrimidine derivatives, emphasizing their in-vitro anti-inflammatory activity. The study outlined a novel synthesis procedure and demonstrated that these compounds exhibit potent in-vitro anti-inflammatory effects, suggesting their potential as leads for anti-inflammatory drugs Gondkar, Deshmukh, & Chaudhari, 2013.
Biological Activities
The investigation into the biological activities of tetrahydropyrimidine derivatives and related compounds has revealed their potential in various therapeutic applications:
- Anti-inflammatory Activity: The aforementioned study by Gondkar et al. highlighted the anti-inflammatory potential of tetrahydropyrimidine derivatives, suggesting their utility in designing anti-inflammatory agents.
- Synthesis of Pyrano[2,3-d]pyrimidine Derivatives: Parmar, Vala, and Patel (2023) discussed the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, underlining their applicability in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications Parmar, Vala, & Patel, 2023.
- Optoelectronic Materials: Lipunova, Nosova, Charushin, and Chupakhin (2018) reviewed the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, highlighting their potential in creating novel optoelectronic materials due to their incorporation into π-extended conjugated systems Lipunova et al., 2018.
Propriétés
IUPAC Name |
3-benzyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(2)17-10-13(8-16)14(19)18(15(17)20)9-12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYSBPLTCJYBOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381302 |
Source


|
| Record name | 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
CAS RN |
175203-47-1 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-1-(1-methylethyl)-2,4-dioxo-3-(phenylmethyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)


